An In-Depth Technical Guide to N-benzyl-5-bromofuran-2-carboxamide (CAS Number: 117845-23-5)
An In-Depth Technical Guide to N-benzyl-5-bromofuran-2-carboxamide (CAS Number: 117845-23-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-5-bromofuran-2-carboxamide is a synthetic small molecule belonging to the diverse class of furan carboxamides. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential biological significance. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers. The furan carboxamide scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide will, therefore, explore the potential therapeutic avenues for N-benzyl-5-bromofuran-2-carboxamide based on the established activities of its structural relatives, providing a foundation for future research and development.
Chemical Profile and Physicochemical Properties
N-benzyl-5-bromofuran-2-carboxamide is characterized by a central furan ring, substituted with a bromine atom at the 5-position and an N-benzyl carboxamide group at the 2-position.
| Property | Value | Source |
| CAS Number | 117845-23-5 | PubChem |
| Molecular Formula | C₁₂H₁₀BrNO₂ | PubChem |
| Molecular Weight | 280.12 g/mol | PubChem |
| IUPAC Name | N-benzyl-5-bromofuran-2-carboxamide | PubChem |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br | PubChem |
Synthesis and Purification
While a specific, validated protocol for the synthesis of N-benzyl-5-bromofuran-2-carboxamide is not extensively documented, a highly plausible and efficient method involves the amide coupling of 5-bromofuran-2-carboxylic acid and benzylamine. This approach is well-established for the synthesis of related carboxamides.[1][2]
Proposed Synthetic Pathway
The synthesis can be envisioned as a one-pot reaction employing a suitable coupling agent to facilitate the formation of the amide bond.
Caption: Proposed synthesis of N-benzyl-5-bromofuran-2-carboxamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on a method successfully used for a structurally similar compound, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, and is expected to be adaptable for the target molecule.[1]
Materials:
-
5-Bromofuran-2-carboxylic acid
-
Benzylamine
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (1.2 eq) and 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-benzyl-5-bromofuran-2-carboxamide.
Causality of Experimental Choices:
-
MNBA/DMAP as Coupling Agents: This combination is known to be effective for amide bond formation under mild conditions, often leading to high yields and purity.[1]
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would otherwise reduce the yield of the desired amide.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric components.
-
Aqueous Work-up: The washing steps with sodium bicarbonate, water, and brine are essential to remove unreacted starting materials, coupling agents, and byproducts.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree.
Structural Characterization
The definitive identification and confirmation of the structure of N-benzyl-5-bromofuran-2-carboxamide would rely on a combination of spectroscopic techniques. While specific data for this compound is not available, the expected spectral features can be predicted based on its structure and comparison with related compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the benzyl group, and the amide N-H. The furan protons would likely appear as doublets in the aromatic region. The benzylic protons would appear as a doublet coupled to the amide proton, and the aromatic protons of the benzyl group would be observed in their characteristic region. The amide proton would likely be a broad singlet or a triplet, depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide, the carbons of the furan ring (including the carbon bearing the bromine atom), and the carbons of the benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The presence of a bromine atom would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Potential Biological Activities and Therapeutic Applications
The furan and benzofuran carboxamide scaffolds are present in numerous compounds with a wide array of biological activities.[3][4][5] This suggests that N-benzyl-5-bromofuran-2-carboxamide could be a promising candidate for further investigation in several therapeutic areas.
Antimicrobial and Antifungal Activity
Many furan and benzofuran derivatives have demonstrated significant antimicrobial and antifungal properties.[3][4][5] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anticancer Activity
Derivatives of benzofuran-2-carboxamide have shown potent cytotoxic activities against various cancer cell lines.[6][7] The proposed mechanisms can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some related compounds have been shown to interfere with phospholipid metabolism by inhibiting phospholipase C (PLC).[8]
Caption: A potential mechanism of anticancer action via PLC inhibition.
Enzyme Inhibition
The structural features of N-benzyl-5-bromofuran-2-carboxamide make it a candidate for targeting various enzymes. For example, a related compound, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, has been investigated as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[1]
Future Research Directions
N-benzyl-5-bromofuran-2-carboxamide represents a promising, yet underexplored, chemical entity. Future research should focus on the following areas:
-
Validated Synthesis and Characterization: A definitive, optimized synthesis protocol needs to be established and the compound fully characterized using modern analytical techniques.
-
In-depth Biological Evaluation: Comprehensive screening of the compound against a panel of microbial strains and cancer cell lines is warranted to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will be crucial to understand the structure-activity relationships and to optimize the potency and selectivity of the lead compound.
Caption: A proposed workflow for future research on this compound.
Conclusion
N-benzyl-5-bromofuran-2-carboxamide is a molecule of significant interest within the field of medicinal chemistry. While direct experimental data is currently sparse, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling target for further investigation. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related furan carboxamides.
References
- Al-Tel, T. H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
- Sari, Y., et al. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Molbank, 2023(3), M1543.
-
PubChem. (n.d.). N-benzyl-5-bromofuran-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
- Padmini, V., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 557-565.
- Khan, I., et al. (2015). Benzofurans: A new profile of biological activities. European Journal of Medicinal Chemistry, 92, 649-672.
- U.S. Patent No. US20180002305A1. (2018).
- Hayallah, A. M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5431.
- Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2551-2556.
- Olofsson, K., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(22), 5431.
- Di Mola, A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6543.
- Sari, Y., et al. (2023). N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide. Preprints.org.
-
Semantic Scholar. (n.d.). BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. Retrieved from [Link]
- Giampieri, M., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519.
-
PubChem. (n.d.). N-benzyl-2,5-dimethyl-N-phenylfuran-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Retrieved from [Link]
- Nevagi, R. J., et al. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(2), 00058.
- Stepanov, A. A., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Pharmaceuticals, 16(4), 525.
-
PubChem. (n.d.). 2-amino-N-benzyl-5-bromo-benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-N-(propan-2-yl)-1-benzofuran-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 8. mdpi.com [mdpi.com]
